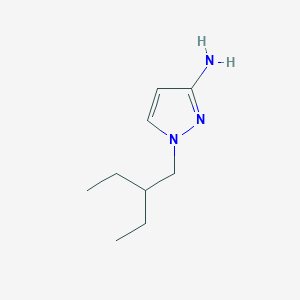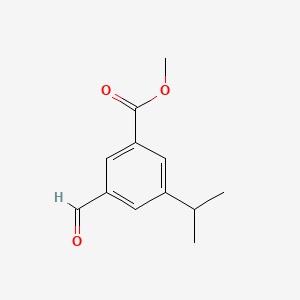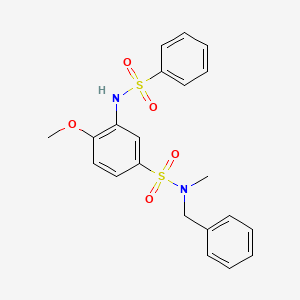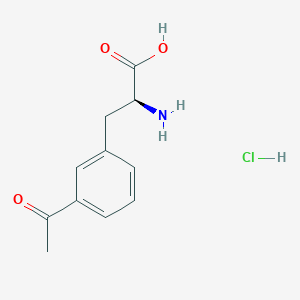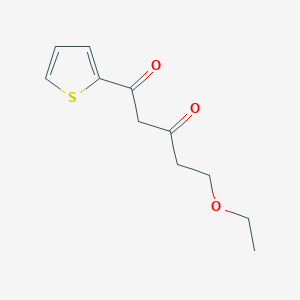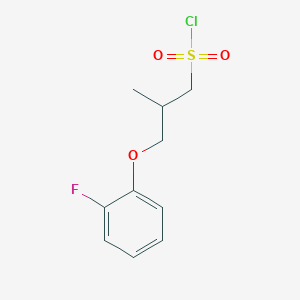
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a fluorinated aromatic ring, an ether linkage, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 2-methylpropane-1-sulfonyl chloride.
Ether Formation: The 2-fluorophenol undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form 2-fluorophenoxy-2-methylpropane.
Sulfonylation: The resulting ether is then treated with sulfonyl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Catalysts such as palladium or copper may be used for aromatic substitution reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Fluorinated Derivatives: Formed by substitution of the fluorine atom.
Scientific Research Applications
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenoxy)propanamide: Similar structure but with an amide group instead of a sulfonyl chloride.
3-[(2-Fluorophenoxy)methyl]benzaldehyde: Contains a benzaldehyde group instead of a sulfonyl chloride.
Uniqueness
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorinated aromatic ring and a sulfonyl chloride group
Properties
Molecular Formula |
C10H12ClFO3S |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-(2-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
NOODDFNZRQYOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


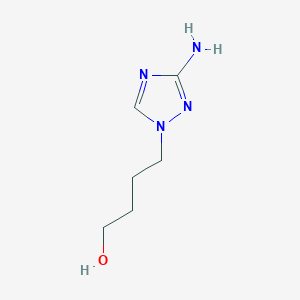
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
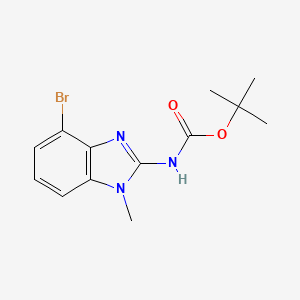
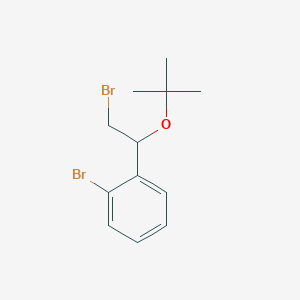
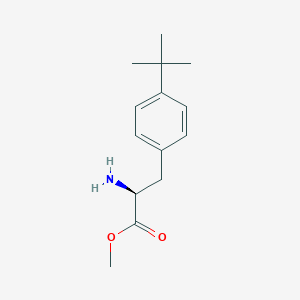
![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
